molecular formula C21H18ClNO6 B11152450 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}propanoate

3-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}propanoate

Cat. No.: B11152450
M. Wt: 415.8 g/mol
InChI Key: ZNLQDCLZFJJNJS-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}propanoate is a synthetic organic compound belonging to the class of coumarins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}propanoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature . The product is then purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}propanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like monoamine oxidase or cholinesterase, leading to various biological effects. The compound can also modulate reactive oxygen species and inhibit microtubule polymerization, contributing to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}propanoate is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C21H18ClNO6

Molecular Weight

415.8 g/mol

IUPAC Name

(3-chloro-4-methyl-2-oxochromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C21H18ClNO6/c1-12-16-9-8-15(10-17(16)29-20(25)18(12)22)28-19(24)13(2)23-21(26)27-11-14-6-4-3-5-7-14/h3-10,13H,11H2,1-2H3,(H,23,26)/t13-/m0/s1

InChI Key

ZNLQDCLZFJJNJS-ZDUSSCGKSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)[C@H](C)NC(=O)OCC3=CC=CC=C3)Cl

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C(C)NC(=O)OCC3=CC=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.